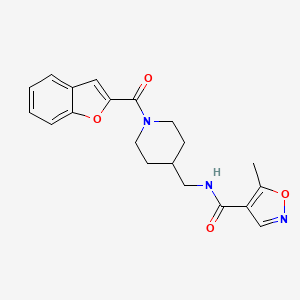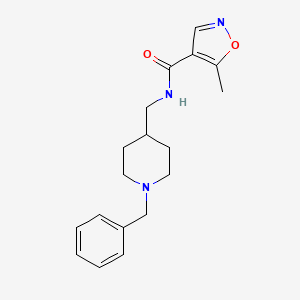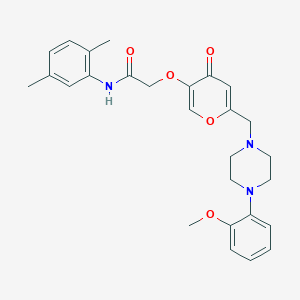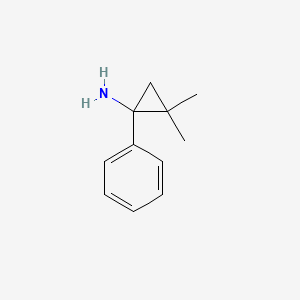![molecular formula C14H17ClN2O B2836329 3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 39222-71-4](/img/structure/B2836329.png)
3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a cyclohexenone group (a six-membered ring with a ketone). These types of compounds often exhibit interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through processes like nucleophilic substitution, condensation, or cycloaddition . The starting materials often include amines, chlorinated phenyl compounds, and carbonyl compounds .Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Factors like solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Action of GABA Derivative in Human Spasticity
A study investigated the action of β-(4-chlorophenyl)-γ-aminobutyric acid, a GABA derivative, in spastic patients. The compound was found effective in modifying the response to muscle stretch, suggesting its potential application in managing spasticity related to spinal lesions. This research indicates the role of GABA derivatives in neurological conditions, potentially relevant to the chemical compound (Burke, Andrews, & Knowles, 1971).
Study of Morbidity in Personnel Exposed to Vinclozolin
Another study focused on the health outcomes of employees exposed to vinclozolin, a chemical with a slightly different structure but still relevant to understanding occupational exposure to chemicals. It found no evidence of health effects induced by long-term exposure, providing insights into the occupational safety of chemical handling (Zober et al., 1995).
Prenatal Pesticide and PCB Exposures
Research into prenatal exposure to pesticides and polychlorinated biphenyls (PCBs) highlights the developmental toxicants' impact on birth outcomes. While this study doesn't directly relate to the specific compound, it demonstrates the broader implications of chemical exposure on human health, particularly in developmental stages (Wolff et al., 2007).
Baclofen Withdrawal and Neuropsychiatric Symptoms
A case report on baclofen, a β-4-chlorophenyl-γ-amino butyric acid analog, and its withdrawal symptoms provides insights into the neurological effects of GABA analogs. This study may offer indirect implications for research on similar compounds and their effects on the nervous system (Swigar & Bowers, 1986).
Human Exposure to Persistent Organic Pollutants
A temporal trend study from Guinea-Bissau on human exposure to persistent organic pollutants, including chlorinated hydrocarbons, offers insights into the environmental and health implications of chemical exposure. This research underscores the importance of monitoring and managing exposure to potentially hazardous chemicals (Linderholm et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been found to interact with their targets and cause significant changes . For instance, some indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Similar compounds have been reported to have potent antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-amino-4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-14(2)7-10(6-11(18)8-14)17-13-4-3-9(15)5-12(13)16/h3-6,17H,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMQMVCURANVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)
![N-[(3,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2836250.png)
![4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2836255.png)

![1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2836258.png)



![4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2836265.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate](/img/structure/B2836267.png)

